molecular formula C10H12ClNOS B2961980 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one CAS No. 860788-50-7

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

Cat. No. B2961980
CAS RN: 860788-50-7
M. Wt: 229.72
InChI Key: UATMBTPAALTIPE-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, also known as 5-chloro-2-thiophene methyl-N,N-dimethylbutanamide, is a chlorinated thiophene derivative with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a valuable synthetic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a catalyst in various chemical reactions.

Scientific Research Applications

Halogen-Substituent Effect on Spectroscopic Properties

Research into halogen-substituted derivatives of push-pull benzothiazole fluorophores, which mimic structures similar to 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, has shown that halogenation can significantly affect their spectroscopic and photophysical properties. These modifications lead to changes in fluorescence properties, which are crucial for designing fluorophores with tunable fluorescence for potential applications in biochemical sensing and imaging (Misawa et al., 2019).

Nonlinear Optical Absorption

A novel chalcone derivative compound, bearing resemblance to the structure of interest, demonstrated significant third-order nonlinear optical properties, presenting a potential for applications in optical devices such as optical limiters. The study highlights the compound's switchable absorption behavior from saturable to reverse saturable absorption with varying laser intensities, indicating its suitability for dynamic optical modulation (Rahulan et al., 2014).

Generation of Structurally Diverse Libraries

Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally related compound, as a starting material, a wide range of structurally diverse libraries has been generated through alkylation and ring closure reactions. This approach underscores the utility of such compounds in synthetic chemistry for the development of new chemical entities with potential therapeutic or material applications (Roman, 2013).

Synthesis and Biological Activities

Synthesis of Mannich base derivatives related to 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one and their examination for anti-diabetic and anti-inflammatory activities highlight the therapeutic potential of such compounds. These studies are crucial for identifying new candidates for drug development, showcasing the importance of structural modification in enhancing biological activities (Gopi & Dhanaraju, 2018).

Apoptosis Inducers and Anticancer Agents

The discovery of apoptosis inducers based on chlorothiophene derivatives, such as 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, offers promising avenues for anticancer research. These compounds show selective activity against certain cancer cell lines, demonstrating the potential for targeted cancer therapies (Zhang et al., 2005).

properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATMBTPAALTIPE-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(S1)Cl)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

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